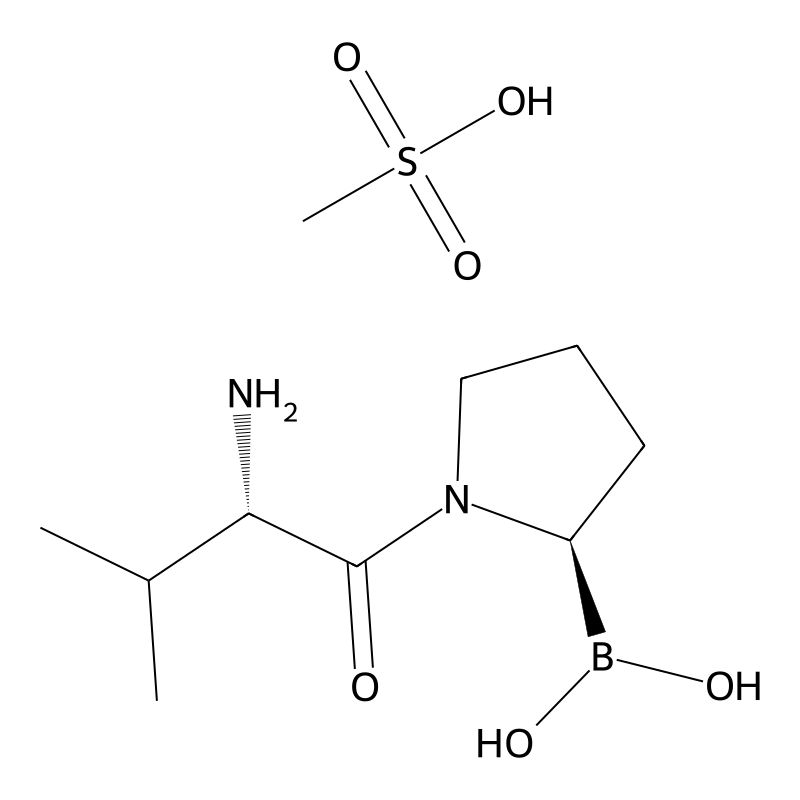

Talabostat mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Talabostat mesylate mechanism of action

Core Mechanism of Action

Talabostat mesylate (also known as Val-boroPro or PT-100) exerts its effects through two primary, interconnected mechanisms:

- Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat is an orally active, competitive inhibitor of several post-proline cleaving serine proteases [1] [2]. It competitively binds to the catalytic site of these enzymes, with a high affinity notably due to a complex formed between a serine residue in the enzyme's active site (e.g., Ser624 in FAP) and the boron atom within the talabostat molecule [1].

- Induction of an Antitumor Immune Response: By an independent mechanism, talabostat stimulates the upregulation of cytokines and chemokines in lymphoid organs and the tumor mass [3] [1]. This engenders a tumor-specific host immune response, involving both the innate and adaptive immune systems [3] [1].

The table below summarizes the key enzymes inhibited by Talabostat and their roles:

| Target Enzyme | Inhibition IC50 (Ki) | Biological Role and Consequence of Inhibition |

|---|

| DPP4 (CD26) | IC₅₀ < 4 nM [4] Kᵢ = 0.18 nM [4] | A cell-surface immunoregulatory protease; inhibition may contribute to immune modulation [3]. | | DPP8 | IC₅₀ = 4 nM [4] Kᵢ = 1.5 nM [4] | Cytosolic protease; inhibition, along with DPP9, is linked to activation of the NLRP1 and CARD8 inflammasomes, leading to pyroptosis [2]. | | DPP9 | IC₅₀ = 11 nM [4] Kᵢ = 0.76 nM [4] | Cytosolic protease; its inhibition is a key trigger for inflammasome activation and pyroptosis [2]. | | FAP | IC₅₀ = 560 nM [4] | A tumor-associated serine protease; inhibition may impact tumor growth and invasion [3] [5]. | | QPP | IC₅₀ = 310 nM [4] | Quiescent cell proline dipeptidase; function related to inhibition is an area of research. |

Detailed Mechanisms and Experimental Evidence

Mechanism 1: Enzymatic Inhibition and Direct Antitumor Effects

Talabostat's inhibition of Fibroblast Activation Protein (FAP) is a key aspect of its direct antitumor activity. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment and promotes tumor growth and invasion [5] [1].

- In Vitro Evidence: In studies using human breast cancer cell lines (WTY-1 and WTY-6) that express high levels of wild-type and active FAP, Talabostat at a concentration of 10 µM significantly inhibited FAP activity. In contrast, it showed no effect in MDA-MB-231 cells that do not express FAP, indicating target-specific activity [5].

- In Vivo Evidence: In SCID mice bearing human breast cancer cell lines (WTY-1, WTY-6, and MDA-MB-435), oral administration of Talabostat at 1.3 mg/kg once per day slightly slowed tumor growth. In mice with MDA-MB-435 cells, it delayed the production of measurable tumors by nearly 12 days, although this result was not statistically significant [5].

Mechanism 2: Immunomodulation via Inflammasome Activation

A pivotal discovery is that Talabostat's inhibition of the cytosolic enzymes DPP8 and DPP9 triggers pyroptosis, a form of inflammatory programmed cell death [2]. This occurs through the activation of specific inflammasome sensors.

- Key In Vitro Protocol (DPP8/9 Inhibition and Pyroptosis):

- Cell Line: THP-1 (human monocytic cell line) [2].

- Treatment: Cells are treated with Talabostat (e.g., 2 µM for 16 hours) [4].

- Mechanism Investigation:

- DPP9 forms a multi-protein complex with the FIIND domains of inflammasome sensors like NLRP1 and CARD8, which restrains their activation [2].

- Talabostat inhibits DPP8/9 enzymatic activity, disrupting this complex and leading to the release and auto-activation of the C-terminal fragment of NLRP1 or CARD8 [2].

- This activation triggers the cleavage of pro-caspase-1 into its active form.

- Active caspase-1 then cleaves gasdermin D (GSDMD) and pro-inflammatory cytokines like IL-1β, leading to pyroptotic cell death [2].

- Genetic Evidence: Knockout of DPP9 (and to a lesser extent DPP8) in THP-1 cells induces pyroptosis, while knockout of both renders cells resistant to Talabostat-induced death. Similarly, knockout of CARD8 or NLRP1 (in specific cell types) abolishes this form of cell death [2].

The following diagram illustrates this immunomodulatory pathway:

Talabostat-induced pyroptosis pathway via DPP8/9 inhibition.

- In Vivo Immune and Antitumor Effects: In mouse models (e.g., WEHI 164 fibrosarcoma and EL4 lymphoma), Talabostat treatment causes tumor regression and rejection [4] [2]. This is associated with an increase in mRNA expression of cytokines and chemokines that promote T-cell priming and attraction of innate immune cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) and protective immunological memory [4] [1].

Clinical Trial Summary

Clinical trials have evaluated Talabostat, often in combination with other agents, for various advanced cancers. The outcomes have been mixed, highlighting the complexity of its biological effects.

| Clinical Trial | Combination Therapy | Key Outcomes | Reference |

|---|---|---|---|

| Phase II (Stage IV Melanoma) | Monotherapy | Evidence of antitumor activity: 2 partial responses, 1 complete response (n=31) | [1] |

| Phase II (Stage IIIB/IV NSCLC) | Docetaxel | 2 partial responses, 1 complete response (n=42) | [1] |

| Phase III (Advanced NSCLC) | Docetaxel | Trial terminated due to increased mortality in the intention-to-treat group | [1] |

| Phase II (Metastatic Colorectal Cancer) | Monotherapy | Evidence of FAP inhibition, but minimal antitumor activity | [1] |

| Phase I (Healthy Volunteers) | Monotherapy | Dose-related inhibition of plasma DPP-IV activity, increased plasma IL-6 and G-CSF levels | [1] |

Conclusion and Future Perspectives

This compound is a multifaceted agent with a unique dual mechanism. Its direct antitumor effects via FAP inhibition and its potent stimulation of antitumor immunity through DPP8/9 inhibition and inflammasome activation make it a historically significant molecule for research [3] [1] [2].

However, its clinical development has been challenging, likely due to its non-selective nature, which can lead to pleiotropic and sometimes adverse effects [1]. The mixed results in clinical trials, including the termination of a Phase III study, underscore the importance of target specificity.

Future research is focused on developing next-generation, highly specific FAP inhibitors and other targeted modalities (like immunotoxins and CAR-T cells) to harness the potential of targeting the tumor microenvironment and innate immune pathways with greater efficacy and safety [1].

References

Core Identity and Key Targets

Val-boroPro is a boronic dipeptide that functions as a non-selective, potent inhibitor of post-proline cleaving serine proteases [1] [2] [3]. The table below summarizes its primary enzyme targets and measured inhibitory activity.

| Enzyme Target | Inhibitory Activity (IC₅₀ or Kᵢ) | Cellular Location |

|---|---|---|

| DPP4 (CD26) | IC₅₀ < 4 nM [3] [4] | Extracellular / Cell surface |

| DPP8 | IC₅₀ = 4 nM; Kᵢ = 1.5 nM [3] [4] | Intracellular / Cytosolic |

| DPP9 | IC₅₀ = 11 nM; Kᵢ = 0.76 nM [3] [4] | Intracellular / Cytosolic |

| FAP | IC₅₀ = 560 nM [3] [4] | Extracellular / Cell surface |

| QPP | IC₅₀ = 310 nM [3] | Intracellular |

While it inhibits multiple enzymes, research has established that its immunostimulatory and antitumor effects are specifically linked to the inhibition of DPP8 and DPP9 [5] [6].

Mechanism of Action: From DPP8/9 Inhibition to Pyroptosis

Val-boroPro's key mechanism involves triggering pyroptosis in monocytes and macrophages by inhibiting DPP8 and DPP9, which subsequently activates the innate immune sensor NLRP1. The signaling pathway can be summarized as follows:

Val-boroPro-induced pyroptosis signaling pathway.

- DPP8/9 as an Intracellular Checkpoint: In their active state, DPP8 and DPP9 act as a checkpoint by binding to and repressing the inflammasome sensor protein NLRP1. Val-boroPro inhibits DPP8/9, disrupting this inhibitory complex and freeing NLRP1 to activate the inflammatory cascade [1] [2].

- Downstream Inflammasome Activation: The released NLRP1 recruits and activates pro-caspase-1. This activation can occur directly or via the adapter protein ASC, leading to the cleavage of pro-caspase-1 into its active form [1] [5].

- Execution of Pyroptosis: Active caspase-1 then cleaves the protein gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to lytic cell death (pyroptosis). This process results in the release of pro-inflammatory cytokines like IL-1β and IL-18, which help stimulate a broader immune attack [1] [5] [2].

Key Experimental Evidence and Protocols

The mechanistic model is supported by several key experiments. Here are summaries of the foundational protocols.

Establishing DPP8/9 as Critical Targets

A pivotal study used CRISPR/Cas9-mediated knockout in THP-1 monocytes to identify the essential targets [5].

- Objective: To determine which serine protease knockout recapitulates Val-boroPro-induced cell death.

- Methods:

- THP-1 monocytes expressing Cas9 were transfected with sgRNAs targeting DPP4, DPP7, DPP8, and DPP9.

- Protein knockdown was confirmed by immunoblotting and activity-based protein profiling (ABPP) using a biotinylated fluorophosphonate probe.

- Cell death was measured by Lactate Dehydrogenase (LDH) release assay.

- Key Finding: Only DPP9 knockout alone caused significant basal LDH release. However, Val-boroPro could still induce additional cell death in DPP9-deficient cells, indicating that inhibition of both DPP8 and DPP9 contributes to the pyroptotic response [5].

Linking Pyroptosis to Nlrp1b

Research in mouse models provided direct genetic evidence for NLRP1's role [1].

- Objective: To identify the pattern recognition receptor required for DPP8/9 inhibitor-induced pyroptosis.

- Methods:

- Genetic Knockout: RAW 264.7 macrophages and primary mouse macrophages with genetic deletions of Nlrp1b were treated with Val-boroPro and other DPP8/9 inhibitors. Cell death was measured and compared to wild-type and Casp1-/- cells.

- Strain Sensitivity: Macrophages from various inbred mouse strains (carrying different functional Nlrp1b alleles) were tested for sensitivity to Val-boroPro.

- Key Finding: Nlrp1b-/- macrophages were completely resistant to Val-boroPro-induced pyroptosis, demonstrating that Nlrp1b is essential for this cell death pathway [1].

In Vitro Pyroptosis Induction in Human Macrophages

A standard method for studying Val-boroPro's effects involves using differentiated THP-1 cells [7].

- Cell Line: Human THP-1 monocytic cells.

- Differentiation: THP-1 cells are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

- Pyroptosis Induction:

- Differentiated THP-1 macrophages are treated with 15 µM Val-boroPro for 72 hours [7].

- Validation of Pyroptosis:

- Cell Viability: Measured by CCK-8 assay.

- Cell Death: Quantified by LDH release assay.

- Inflammasome Activation: Analyzed by western blot for cleaved caspase-1, IL-1β, IL-18, and NLRP3.

- Cytokine Release: Detected by ELISA in the cell culture supernatant.

Research Applications and Biological Effects

The primary research application of Val-boroPro is as a chemical tool to induce pyroptosis and study the DPP8/9-NLRP1 inflammasome axis [2] [6]. Its key biological effects include:

- Antitumor Immunity: In murine models, Val-boroPro causes tumor regression and rejection. This effect is immune-mediated, as it is attenuated in lymphocyte-deficient mice and involves the production of immunomodulatory cytokines (e.g., G-CSF, CXCL1) and the priming of tumor-specific T-cells [5] [8] [4].

- Immune Adjuvant Activity: Val-boroPro accelerates the priming of T-cells by modulating dendritic cell (DC) trafficking to tumor-draining lymph nodes. When combined with a DC vaccine, it can lead to the complete regression of established tumors [8].

- Caspase-1 Dependent Response: The immunostimulatory effects are entirely dependent on caspase-1 activation, as Casp1-/- mice do not show elevated cytokines after Val-boroPro administration [5].

Limitations and Research Considerations

When working with Val-boroPro, several important limitations must be considered:

- Lack of Selectivity: As a non-selective DPP inhibitor, Val-boroPro also potently inhibits DPP4 and FAP. Observed phenotypes must be confirmed using more selective DPP8/9 inhibitors or genetic approaches (e.g., DPP8/9 knockout) to rule out contributions from other targets [5] [9] [3].

- Cell-Type Specificity: It induces pyroptosis selectively in monocytes and macrophages, but not in all immune cells. For instance, U937 cells (a monocytic line) are notably insensitive [5].

- Strain-Dependent Effects (Mouse Models): The response to Val-boroPro in mouse macrophages depends on the Nlrp1b allele. Macrophages from CAST/EiJ mice (allele 5) are resistant, while those from BALB/c (allele 1), C57BL/6J (allele 2), and others are sensitive. Genetic background must be considered when designing and interpreting in vivo experiments [1].

References

- 1. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome [pmc.ncbi.nlm.nih.gov]

- 2. Val-boroPro - NLRP1 Inflammasome Inducer [invivogen.com]

- 3. Talabostat (Val-boroPro) - MedchemExpress.com [medchemexpress.com]

- 4. Talabostat (PT-100) | DPP inhibitor | Mechanism [selleckchem.com]

- 5. DPP8/9 inhibition induces pro-caspase-1-dependent ... [pmc.ncbi.nlm.nih.gov]

- 6. Researchers Gain Insight into How a Drug Fires Up an ... [mskcc.org]

- 7. Electrical stimulation inhibits Val-boroPro-induced ... [pmc.ncbi.nlm.nih.gov]

- 8. Val-BoroPro Accelerates T Cell Priming via Modulation of ... [journals.plos.org]

- 9. Chemoproteomics‐Enabled Identification of 4‐Oxo‐β‐ ... [pmc.ncbi.nlm.nih.gov]

The DPP4 Enzyme Family at a Glance

| Feature | DPP4 (Dipeptidyl Peptidase 4) | DPP8 (Dipeptidyl Peptidase 8) | DPP9 (Dipeptidyl Peptidase 9) | FAP (Fibroblast Activation Protein) |

|---|---|---|---|---|

| Primary Localization | Cell membrane; soluble form in plasma [1] [2] | Cytoplasm (can be membrane-associated in immune cells) [3] [2] | Cytoplasm and nucleus [3] [4] [2] | Cell membrane [5] |

| Key Functions | Inactivation of incretins (GLP-1, GIP); immune regulation [1] [4] | Adipogenesis; immune regulation (pyroptosis); energy metabolism [1] [3] [4] | Inflammasome suppression; DNA repair; immune regulation; adipogenesis [1] [3] [4] | Tissue remodeling; dual DPP & endopeptidase activity [5] |

| Implications in Disease | Type 2 Diabetes (validated drug target) [1] [4] | Cancer; inflammation; organ fibrosis [3] [6] | Cancer; inflammation; organ fibrosis; neonatal survival [3] [4] | Cancer stroma (>90% of carcinomas); fibrosis; arthritis [5] |

| Notable Inhibitors | Sitagliptin (MK-0431), Vildagliptin [1] [6] [7] | 1G244 (non-selective vs. DPP9) [1] [8] [6] | 1G244 (non-selective vs. DPP8); selective derivatives under development [1] [8] [6] | UAMC1110; FAPI-04/-21/-46 (radiopharmaceuticals) [5] |

Experimental Insights into DPP8/9 Function and Inhibition

Investigating DPP8/9 in Adipocyte Differentiation

This protocol is based on studies using mouse 3T3-L1 and 3T3-F442A preadipocyte cell lines [1].

- Cell Culture and Differentiation: Maintain preadipocytes in standard culture. To induce differentiation, replace the growth medium with a differentiation cocktail (DMI) containing Dexamethasone, Methylisobutylxanthine, and Insulin [1].

- Inhibitor Treatment: Add specific inhibitors to the culture medium at the time of differentiation induction.

- Assessment of Differentiation: After several days (e.g., 7-10 days), assess differentiation.

- Oil Red O Staining: Fix cells and stain with Oil Red O to visualize and quantify lipid droplet accumulation, a hallmark of adipogenesis [1].

- Molecular Marker Analysis: Analyze the expression of key adipogenic markers via Western Blot or RT-qPCR. Critical markers include PPARγ2, FABP4 (aP2), Adiponectin, and Leptin [1].

- Rescue Experiments: To confirm the mechanism involves PPARγ, add a PPARγ agonist (e.g., Thiazolidinediones, TZDs) or ectopically express PPARγ2 in the presence of 1G244. A successful rescue of differentiation confirms the role of DPP8/9 in regulating PPARγ [1].

Structural Studies of DPP8/9 with Inhibitors

Understanding the binding mode is key for inhibitor design.

- Protein Purification: Recombinantly express and purify human DPP8 and DPP9 (e.g., in insect Sf9 cells using a baculovirus system). Use affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography for purification [8].

- Crystallization and Data Collection: Crystallize the purified proteins, either in the unliganded form or in complex with inhibitors like 1G244. Collect X-ray diffraction data [8].

- Structure Analysis: Solve the crystal structures. Key findings reveal that unlike DPP4, ligand binding to DPP8/9 induces a major conformational change in a loop segment, which folds into an α-helix (R-helix). This "induced-fit" mechanism is a key structural difference from DPP4 that can be exploited for designing selective inhibitors [8].

Assessing Cellular Pyroptosis via DPP8/9 Inhibition

DPP8/9 inhibition triggers pyroptosis in specific immune and cancer cells.

- Cell Treatment: Treat primary human monocytes, macrophages, or acute myeloid leukemia (AML) cell lines with a DPP8/9 inhibitor (e.g., 1G244). A non-nucleoside reverse transcriptase inhibitor (NNRTI) can be used in combination to enhance this effect in T-cells [4] [6].

- Detection of Pyroptosis Markers:

- Caspase-1 Activation: Measure using a fluorescent activity assay or Western Blot (cleaved caspase-1).

- IL-1β and IL-18 Release: Quantify the release of these pro-inflammatory cytokines into the culture supernatant by ELISA.

- Cell Membrane Integrity: Assess plasma membrane rupture, a hallmark of pyroptosis, using a dye exclusion assay like Propidium Iodide (PI) staining [4].

Key Quantitative Data on Inhibitors

| Inhibitor | Target | Reported IC₅₀ / Affinity | Key Characteristics & Notes |

|---|

| 1G244 [1] [6] | DPP8/9 | Not precisely quantified in search results, but used at 100-500 µM in cell assays [1]. | – First-generation, well-studied research tool.

- Contains a hERG-pharmacophore, a cardiotoxicity risk, limiting therapeutic use [6]. | | Sitagliptin (MK-0431) [1] | DPP4 | Highly selective for DPP4 over DPP8/9. | – Used as a negative control in adipogenesis studies (no effect) [1].

- Clinically approved for Type 2 Diabetes. | | UAMC1110 [5] | FAP | IC₅₀ = 0.7 - 1.4 nM | – Highly potent and selective for FAP over PREP and DPPs.

- Serves as the pharmacophore for FAPI radiotracers. | | FAPI-04 / -46 [5] | FAP | Low nM affinity (imaging agent). | – Radiopharmaceuticals using DOTA chelators.

- Used for PET imaging and targeted radiotherapy of FAP-positive cancers. |

Mechanisms of DPP8/9 in Key Signaling Pathways

The following diagrams illustrate the complex roles DPP8/9 play in two critical cellular processes: a pro-death pathway (pyroptosis) and a pro-differentiation pathway (adipogenesis).

DPP8/9 inhibition triggers pyroptosis via inflammasome activation.

DPP8/9 activity is essential for initiating adipocyte differentiation.

Research Directions and Challenges

- Achieving Selectivity: The high similarity (over 90%) in the active sites of DPP8 and DPP9 makes developing selective inhibitors for either enzyme exceptionally difficult. Computational methods like relative binding free energy (RBFE) calculations are being employed to design inhibitors that exploit subtle differences [6].

- Beyond the Active Site: Targeting allosteric sites or protein-protein interactions, such as the interface with SUMO1, offers a promising alternative for achieving selectivity and modulating DPP9 activity non-catalytically [8] [3].

- Therapeutic Potential: Selective DPP8/9 inhibitors hold significant promise for inducing pyroptosis in cancer cells (e.g., AML) and for mitigating organ fibrosis, as shown in preclinical models of kidney disease [3] [6].

References

- 1. of dipeptidyl peptidase 8/9 impairs preadipocyte differentiation Inhibition [nature.com]

- 2. New insights into the role of dipeptidyl peptidase 8 and ... [frontiersin.org]

- 3. New insights into the role of dipeptidyl peptidase 8 and ... [pmc.ncbi.nlm.nih.gov]

- 4. The multifunctional regulatory post-proline protease dipeptidyl... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting fibroblast activation protein ( FAP ): next generation PET... [ejnmmipharmchem.springeropen.com]

- 6. Highly potent dipeptidyl peptidase 8/9 (DPP8/9) inhibitors ... [sciencedirect.com]

- 7. Virtual Screening of DPP - 4 Using... | Inhibitors Square Research [researchsquare.com]

- 8. Structures and mechanism of dipeptidyl peptidases 8 and 9 ... [pmc.ncbi.nlm.nih.gov]

Core Mechanism of NLRP1b Activation by Talabostat

The activation mechanism is a multi-step process centered on the disruption of an inhibitory protein complex, as illustrated below.

Diagram of NLRP1b activation by Talabostat via DPP8/9 inhibition.

- Initial State: In unstimulated cells, NLRP1b undergoes autoproteolysis within its FIIND domain, splitting into N-terminal and C-terminal (UPA-CARD) fragments that remain non-covalently bound. This complex is stabilized by binding to DPP8/9, forming an inactive ternary complex that prevents inflammasome activation [1] [2] [3].

- Talabostat Binding: Talabostat enters the cell and potently inhibits the enzymatic activity of DPP8 and DPP9 [2] [3].

- Complex Disruption and Degradation: Inhibition of DPP8/9 disrupts this stable complex. The N-terminal fragment of NLRP1b is subsequently targeted for degradation by the proteasome [1].

- Inflammasome Assembly: Degradation of the N-terminal fragment liberates the C-terminal UPA-CARD fragment. These freed fragments then oligomerize to form the active inflammasome complex, which goes on to activate caspase-1, leading to pyroptosis and the maturation of cytokines like IL-1β [1] [3].

Quantitative Data and Experimental Evidence

The table below summarizes key quantitative findings from the research.

| Experimental Model | Key Readout | Observation with Talabostat | Citation |

|---|---|---|---|

| Macrophages (mouse) | Caspase-1 activation & Pyroptosis | Induced; abolished in Nlrp1b-/- or Dpp8/9-/- cells | [3] |

| Keratinocytes (human) | IL-1β secretion & Pyroptosis | Induced via human NLRP1 (not CARD8) | [4] [2] |

| AML Cell Lines (human) | Caspase-1 dependent Pyroptosis | Induced via CARD8 (not NLRP1) | [2] |

| BMDMs (Nlrp3tm1Flv mice) | IL-1β secretion & LDH release (LD~50~) | Hypersensitivity, with significant response at low doses (~100 nM) | [5] |

Experimental Protocols for Researchers

For researchers looking to replicate or build upon these findings, here are outlines of the core methodologies used in the cited literature.

Basic Inflammasome Activation Assay in Macrophages

This protocol is adapted from studies that identified Talabostat as an NLRP1b activator [3].

- Cell Culture: Use murine bone marrow-derived macrophages (BMDMs) from a Talabostat-sensitive strain (e.g., C57BL/6) or the human monocytic cell line THP-1.

- Treatment: Stimulate cells with Talabostat (Val-boroPro) across a concentration range (e.g., 100 nM to 10 µM) for 6-24 hours.

- Readouts:

- Cell Death: Measure plasma membrane integrity by LDH release assay.

- Caspase-1 Activation: Detect the active p20 subunit of caspase-1 via Western blot.

- Cytokine Secretion: Quantify mature IL-1β in the supernatant by ELISA.

Genetic Validation Using CRISPR-Cas9

To confirm the specificity of the pathway, genetic knockout models are essential [3].

- Gene Knockout: Use CRISPR-Cas9 to generate DPP9-/- or NLRP1b-/- cell lines (e.g., in THP-1 or RAW264.7 cells).

- Experimental Control: Treat knockout and wild-type cells with Talabostat.

- Expected Outcome: Abrogation of caspase-1 processing and pyroptosis in knockout cells, confirming the specific role of DPP9 and NLRP1b.

Assessing the NLRP1b-Caspase-8 Feedback Loop

A more complex protocol can be used to investigate alternative activation pathways, as described in [6].

- Priming and Stress: Pre-treat macrophages (e.g., RAW264.7) with LPS (e.g., 100 ng/mL, 4 hours) to prime the cells via TLR4.

- Metabolic Stress Induction: Co-treat with 2-deoxyglucose (2DG) (e.g., 5-10 mM) to inhibit glycolysis and induce metabolic stress.

- Pathway Inhibition:

- Use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).

- Use an endocytosis inhibitor like Dynasore to block the TRIF-dependent endosomal TLR4 pathway.

- Readouts:

- Processed caspase-8 (p18 fragment) and caspase-1 (p20 fragment) by Western blot.

- Confirm the role of the adaptor protein TRIF using knockout cells.

Alternative Activation Pathways

It's important to note that Talabostat is not the only activator of NLRP1b, and the inflammasome can integrate signals from other stressors. The diagram below shows an alternative pathway identified in metabolically stressed macrophages.

Diagram of caspase-8-mediated NLRP1b activation under metabolic stress.

This pathway operates independently of direct DPP8/9 inhibition. Signaling through TLR4/TRIF in combination with metabolic stress (induced by 2-deoxyglucose) leads to the activation of caspase-8 [6]. Active caspase-8 can then cleave and activate NLRP1b, forming a positive feedback loop where the NLRP1b inflammasome further enhances caspase-8 processing [6].

References

- 1. Molecular mechanisms and regulation of inflammasome ... [pmc.ncbi.nlm.nih.gov]

- 2. Talabostat - an overview [sciencedirect.com]

- 3. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NLRP1 Inflammasome in Human Skin and Beyond - PMC [ncbi.nlm.nih.gov]

- 5. Retention of ES cell-derived 129S genome drives NLRP1 ... [nature.com]

- 6. Activation of the NLRP1B inflammasome by caspase-8 [nature.com]

Comprehensive Technical Guide to PT-100 Dipeptidyl Peptidase Inhibition: Mechanisms, Efficacy, and Experimental Protocols

Introduction to PT-100 and Dipeptidyl Peptidase Inhibition

PT-100 (also known as Val-boro-Pro or talabostat) is an amino boronic dipeptide that functions as a potent dipeptidyl peptidase (DPP) inhibitor. This small molecule has demonstrated significant antitumor effects in preclinical models through a novel immune-mediated mechanism rather than direct cytotoxicity. PT-100 inhibits dipeptidyl peptidase activity through a high-affinity interaction that primarily involves Fibroblast Activation Protein (FAP), though it also potentially interacts with other DPP enzymes including DPP-IV (CD26). The compound has advanced to human clinical trials, where it was evaluated for its potential to accelerate neutrophil recovery following chemotherapy and its antitumor effects in cancer patients [1] [2] [3].

The interest in DPP inhibitors like PT-100 has expanded considerably due to their potential applications in both oncology and metabolic diseases. While more recent DPP-4 inhibitor development has focused primarily on type 2 diabetes management, PT-100 represents an important early example of how modulating dipeptidyl peptidase activity can produce profound immunological effects with therapeutic potential. This whitepaper provides a comprehensive technical overview of PT-100's mechanisms of action, quantitative efficacy data across various model systems, detailed experimental methodologies, and clinical trial findings, organized for researchers and drug development professionals working in this field [4] [5].

Molecular Structure and Physicochemical Properties

PT-100 is characterized as an amino boronic dipeptide with the chemical structure Val-boro-Pro, indicating its composition as a valine-boron-proline containing compound. The boronic acid moiety is a key functional group that contributes to its enzyme inhibitory properties by interacting with catalytic residues in the active sites of target proteases. As a small molecule inhibitor, PT-100 has favorable pharmacokinetic properties that allow for oral administration, as demonstrated in both preclinical models and human clinical trials [1] [3].

The compound's mechanism of enzyme inhibition involves competitive inhibition at the dipeptidyl peptidase active site, though the exact structural determinants of its binding specificity remain an area of investigation. Structural analyses of related DPP-4 inhibitors reveal that optimal binding typically requires specific interactions with catalytic residues (such as Glu205 and Glu206 in DPP-IV) and substrate recognition elements that favor peptide substrates with proline or alanine in the P1 position. While PT-100's precise structural interactions with FAP remain less characterized than its interactions with DPP-IV, its high-affinity binding suggests similar molecular recognition principles apply across different DPP family members [4] [5].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets and Inhibition Mechanisms

PT-100 functions through a multi-target inhibition profile primarily directed against dipeptidyl peptidases:

Fibroblast Activation Protein (FAP) Inhibition: PT-100 exhibits high-affinity binding to FAP, a type II transmembrane serine protease expressed predominantly on stromal fibroblasts in epithelial cancers, wounded tissues, and developing bones. FAP possesses both dipeptidyl peptidase and endopeptidase activity, and PT-100 primarily inhibits its dipeptidyl peptidase function, disrupting its role in extracellular matrix remodeling and cancer progression [1].

DPP-IV (CD26) Inhibition: While PT-100 can potentially inhibit DPP-IV, studies in CD26-deficient mice demonstrated that antitumor activity and cytokine stimulation remained undiminished, indicating that DPP-IV inhibition is not essential for its primary antitumor effects. This suggests that FAP inhibition rather than DPP-IV inhibition mediates the compound's key immunological activities [1].

Immunological Mechanisms and Cytokine Induction

The antitumor efficacy of PT-100 manifests through complex immunomodulatory mechanisms rather than direct cytotoxicity:

Cytokine and Chemokine Upregulation: PT-100 treatment significantly increases mRNA expression of multiple pro-inflammatory cytokines and chemokines in hematopoietic and tumor tissues. This includes factors known to promote T-cell priming and chemoattraction of both adaptive and innate immune effector cells [1].

T-cell Mediated Antitumor Immunity: In syngeneic tumor models, PT-100 induces tumor-specific cytotoxic T lymphocytes (CTLs) and establishes protective immunological memory, enabling sustained antitumor responses and rejection upon tumor rechallenge [1].

Innate Immune Activation: PT-100 demonstrates significant, though reduced, antitumor activity in immunodeficient mice, indicating an important role for innate immune mechanisms. This includes enhanced antibody-dependent cellular cytotoxicity (ADCC) when combined with therapeutic antibodies like rituximab and trastuzumab [1].

Table 1: Key Immune Effectors in PT-100 Mediated Antitumor Activity

| Immune Component | Role in Antitumor Response | Experimental Evidence |

|---|---|---|

| Cytotoxic T lymphocytes | Direct tumor cell killing | Tumor regression and rejection in immunocompetent models |

| Cytokines/Chemokines | T-cell priming and immune cell recruitment | Increased mRNA expression in tumor tissues |

| Innate effector cells | Antibody-dependent cytotoxicity | Augmented efficacy of rituximab and trastuzumab |

| Memory T cells | Long-term protective immunity | Tumor rejection upon rechallenge |

Preclinical Efficacy Data

In Vivo Antitumor Activity in Syngeneic Models

Comprehensive in vivo studies conducted in mouse models demonstrated broad-spectrum antitumor activity across multiple cancer types:

Tumor Growth Inhibition: Oral administration of PT-100 significantly slowed growth of syngeneic tumors derived from various cell lines, including fibrosarcoma (WEHI 164), lymphoma (EL4 and A20/2J), melanoma, and mastocytoma [1].

Tumor Regression and Rejection: In more responsive models (WEHI 164 fibrosarcoma and EL4/A20/2J lymphomas), PT-100 treatment resulted in complete tumor regression and rejection in a substantial proportion of animals [1].

Immunological Memory: Mice that rejected primary tumors following PT-100 treatment demonstrated resistance to tumor rechallenge, indicating the establishment of potent immunological memory responses [1].

Combination Therapy with Therapeutic Antibodies

PT-100 demonstrated significant synergistic activity when combined with monoclonal antibody therapies:

Enhanced ADCC: The compound augmented antitumor activity of rituximab (anti-CD20) in human CD20+ B-cell lymphoma xenografts and trastuzumab (anti-HER-2) in HER-2+ colon carcinoma models by enhancing antibody-dependent cellular cytotoxicity [1].

Mechanistic Basis: The cytokine and chemokine milieu induced by PT-100 treatment primes innate effector cells (including natural killer cells and macrophages) to become more responsive to antibody-coated tumor cells, thereby enhancing ADCC mechanisms [1].

Table 2: Preclinical Antitumor Efficacy of PT-100 in Syngeneic Mouse Models

| Tumor Model | Cell Line | PT-100 Effects | Proposed Mechanism |

|---|---|---|---|

| Fibrosarcoma | WEHI 164 | Tumor regression and rejection | CTL activation, cytokine induction |

| Lymphoma | EL4 | Tumor regression and rejection | T-cell mediated immunity, memory response |

| Lymphoma | A20/2J | Tumor growth inhibition | Innate and adaptive immune activation |

| Melanoma | Various | Reduced tumor growth | Immune cell recruitment |

| Mastocytoma | Various | Reduced tumor growth | Cytokine upregulation |

Clinical Evaluation: Phase I Trial

The Phase I clinical trial of PT-100 evaluated its safety and biological activity in patients receiving myelosuppressive chemotherapy:

Trial Design: The study employed a dose-escalation design with PT-100 administered orally for 7 days at total daily doses of 200μg, 400μg, 800μg, or 1,200μg (divided twice daily). Patients served as their own controls, receiving chemotherapy alone in cycle 1 and chemotherapy plus PT-100 in cycle 2 [2].

Hematological Recovery: At the 800μg dose level, 5 of 7 patients receiving PT-100 on Days 2-8 experienced a ≥1-day improvement in Grade 3+ neutropenia in cycle 2 compared to cycle 1, indicating accelerated neutrophil recovery [2].

Adverse Events: The most common non-hematological adverse events considered related to PT-100 included edema/peripheral swelling, hypotension, hypovolemia, and dizziness. Two Grade 3 adverse events (syncope and orthostatic hypotension) were considered treatment-related [2].

Subjective Benefits: Patients receiving PT-100 reported reduction in chemotherapy-related side effects including nausea, vomiting, fatigue, alopecia, and diarrhea, suggesting potential quality of life benefits [2].

Experimental Protocols and Methodologies

In Vivo Antitumor Efficacy Studies

Animal models and dosing protocols for evaluating PT-100 antitumor activity:

Animal Models: Female BALB/c, C57BL/6, or severe combined immunodeficient (SCID) mice at 6-8 weeks of age were utilized depending on tumor model compatibility [1].

Tumor Implantation: Mice were inoculated subcutaneously with 1×10^6 syngeneic tumor cells (WEHI 164 fibrosarcoma, EL4 lymphoma, A20/2J lymphoma, or other cell lines) in the right flank [1].

Drug Administration: PT-100 was administered orally via drinking water at concentrations ranging from 10-40 μg/mL, with water consumption monitored and adjusted to deliver approximate daily doses of 1.5-6.0 μg/mouse. Treatment typically began 1-3 days post-tumor inoculation and continued for the study duration [1].

Assessment Endpoints: Tumors were measured regularly with calipers, and volumes calculated using the formula: Volume = (length × width^2) / 2. Survival was monitored, and tumor rejection was confirmed by rechallenge experiments [1].

Molecular Analysis of Immune Activation

Gene expression and cytokine profiling methodologies:

RNA Extraction and Analysis: Total RNA was isolated from tumor tissues or hematopoietic organs using standard methods (e.g., TRIzol reagent) [1].

mRNA Quantification: Cytokine and chemokine mRNA expression was quantified using RNase protection assays or quantitative reverse transcription polymerase chain reaction (qRT-PCR) with specific probes for target genes [1].

Protein Level Assessment: Serum cytokine levels were measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based immunoassays according to manufacturer protocols [1].

In Vitro DPP Inhibition Assays

Enzyme inhibition kinetics assessment protocols:

Enzyme Source: Recombinant human DPP enzymes (FAP, DPP-IV, DPP8, DPP9) or cellular extracts expressing target enzymes [5].

Substrate Utilization: Fluorogenic peptide substrates (e.g., Gly-Pro-AMC or Ala-Pro-AMC) that release fluorescent upon cleavage are used at concentrations near their Km values [5].

Inhibition Assay: Enzymes are pre-incubated with varying concentrations of PT-100 (typically 0.1 nM - 100 μM) for 15-30 minutes before adding substrate. Fluorescence is measured continuously using a plate reader [5].

Kinetic Analysis: IC50 values are determined from dose-response curves, and inhibition mechanisms (competitive, non-competitive, mixed) are assessed through Michaelis-Menten kinetics with varying substrate and inhibitor concentrations [5].

Visual Summaries

PT-100 Mechanism of Action and Signaling Pathway

Diagram 1: PT-100 mechanism of action showing primary molecular targets and subsequent immune activation pathways leading to antitumor effects.

Experimental Workflow for Preclinical Evaluation

Diagram 2: Preclinical evaluation workflow for assessing PT-100 efficacy in syngeneic mouse tumor models.

Comparative Analysis with Other DPP Inhibitors

While PT-100 represents an early example of DPP inhibition with primarily oncology applications, the DPP inhibitor class has expanded significantly, particularly for metabolic diseases:

Selectivity Profiles: Unlike later-generation DPP-4 inhibitors developed for type 2 diabetes (e.g., sitagliptin, linagliptin, alogliptin) that exhibit high selectivity for DPP-IV, PT-100 demonstrates a broader inhibition profile with primary activity against FAP and potential activity against other DPP family members [4].

Structural Characteristics: PT-100's amino boronic acid composition distinguishes it from the predominantly non-peptidomimetic or peptidomimetic structures of diabetes-focused DPP-4 inhibitors, contributing to its unique target binding properties and pharmacological effects [4].

Therapeutic Applications: The immunomodulatory properties of PT-100 contrast with the glucose-regulating effects of DPP-4 inhibitors used in diabetes, highlighting the diverse physiological roles of different dipeptidyl peptidases and the potential for tissue-specific targeting [1] [4].

Table 3: Comparison Between PT-100 and Diabetes DPP-4 Inhibitors

| Characteristic | PT-100 | Diabetes DPP-4 Inhibitors |

|---|---|---|

| Primary Target | Fibroblast Activation Protein (FAP) | DPP-IV (CD26) |

| Main Therapeutic Area | Oncology | Type 2 Diabetes |

| Chemical Class | Amino boronic dipeptide | Heterocyclic non-peptidomimetics |

| Main Mechanism | Cytokine induction, immune activation | GLP-1 preservation, glucose regulation |

| Administration | Oral | Oral |

| Key Effects | Antitumor immunity, neutrophil recovery | Improved glycemic control |

Conclusion and Research Directions

PT-100 represents a pioneering molecule in the field of dipeptidyl peptidase inhibition with a unique mechanism of action centered on immune activation rather than direct enzyme substrate modulation. Its ability to stimulate cytokine and chemokine production through FAP inhibition creates a favorable tumor microenvironment for T-cell priming and innate immune activation, resulting in potent antitumor effects across multiple preclinical models. The compound's capacity to enhance antibody-dependent cellular cytotoxicity further expands its potential therapeutic applications in combination regimens [1].

The clinical evaluation of PT-100 demonstrated acceptable safety and tolerability with promising signals of biological activity, particularly in accelerating neutrophil recovery following chemotherapy. However, further development requires optimization of dosing schedules and more comprehensive efficacy assessment in specific cancer indications. Future research directions should include biomarker identification to predict patient responses, combination strategies with modern immunotherapy approaches, and potential application in cancer vaccine platforms where its cytokine-inducing properties could enhance antigen-specific immune responses [2].

References

- 1. - PT , a small molecule 100 , has potent... dipeptidyl peptidase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of PT-100 (PT-100), a cytokine-inducing small ... [pubmed.ncbi.nlm.nih.gov]

- 3. - PT , a small molecule 100 , has potent... dipeptidyl peptidase inhibitor [sigmaaldrich.com]

- 4. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity ... [mdpi.com]

- 5. Inhibitory effects of selected cannabinoids against ... [sciencedirect.com]

how does Talabostat stimulate cytokine production

Core Mechanism of Action

The diagram below illustrates the signaling pathway through which Talabostat stimulates cytokine production.

Talabostat-induced pyroptosis and cytokine release pathway.

Quantitative Data on Cytokine Induction and Cellular Response

The cytokine release resulting from Talabostat-induced pyroroptosis has been demonstrated in both preclinical and clinical settings. The cellular sensitivity to this compound is highly dependent on lineage-specific expression of key proteins.

Table 1: Cytokine and Cellular Responses to Talabostat

| Context | Key Cytokines Elevated | Observed Effects / Cell Response | Key Determinants of Sensitivity |

|---|---|---|---|

| Preclinical Models (Mice) | G-CSF, CXCL1 [1] | Anti-tumor immunity; Pyroptosis in murine macrophages [1] | NLRP1B inflammasome sensor [1] |

| Clinical Studies (Humans) | G-CSF and others [1] | Immunostimulatory effects in cancer patients & healthy volunteers [1] | CARD8 inflammasome sensor [1] |

| Human AML Cell Lines | N/A (Direct cytotoxicity measured) | Lytic cell death (pyroptosis) in sensitive cell lines [1] | High pro-caspase-1 protein expression [1] |

Detailed Experimental Protocol

To investigate Talabostat's mechanism, key experiments can be designed as below.

1. In Vitro Pyroptosis and Cytokine Induction Assay

- Objective: To confirm Talabostat induces pyroptosis and cytokine release in human myeloid cells.

- Cell Lines: Use human monocytic cells (e.g., THP-1) and other AML lines (e.g., MV4;11 - sensitive) vs. resistant lines (e.g., K562) [1].

- Reagents:

- Procedure:

- Cell Treatment: Culture cells and treat with a dose range of Talabostat (e.g., 1 nM - 1000 nM) for 24-120 hours [1].

- Viability Assessment: Measure cell viability using CellTiter-Glo assay [1].

- Cell Death Confirmation: Confirm lytic cell death by measuring Lactate Dehydrogenase (LDH) release and Annexin V/PI staining [1].

- Molecular Analysis: Perform Western Blotting to detect cleavage of Gasdermin D (GSDMD) and pro-caspase-1 [1].

- Cytokine Measurement: Collect supernatant and use ELISA or multiplex immunoassays to quantify cytokine levels (e.g., G-CSF, CXCL1) [1].

- Expected Outcome: Sensitive cell lines (MV4;11, THP-1) will show decreased viability, increased LDH release, GSDMD cleavage, and elevated cytokines, which is blocked by caspase-1 inhibition.

2. Genetic Validation via CRISPR-Cas9 Knockout

- Objective: To genetically validate the necessity of key pathway components.

- Procedure:

- Gene Knockout: Generate

CASP1−/−,CARD8−/−, andDPP9−/−clones in sensitive cell lines (e.g., THP-1, OCI-AML2) using CRISPR-Cas9 [1]. - Rescue Experiment: Ectopically re-express caspase-1 in

CASP1−/−cells [1]. - Treatment & Analysis: Treat knockout and rescue lines with Talabostat and assess cell viability and pyroptosis markers as in the protocol above.

- Gene Knockout: Generate

- Expected Outcome:

CASP1−/−andCARD8−/−cells will be resistant to Talabostat. Re-expression of caspase-1 will restore sensitivity, confirming the pathway's genetic requirement [1].

Key Insights for Research and Development

The mechanism of Talabostat reveals several critical considerations for developing similar agents:

- Species-Specific Mechanism: The sensor protein in the pyroptosis pathway differs between mice (NLRP1B) and humans (CARD8). This is a crucial consideration for translating preclinical findings [1].

- Therapeutic Window: The effect is highly lineage-specific, primarily impacting cells of the myeloid lineage that express sufficient pro-caspase-1. This provides a potential therapeutic window, sparing cells from other lineages [1].

- Clinical Translation Challenge: While the mechanism is potent in specific blood cancers like AML, a phase 2 trial in advanced solid tumors combining Talabostat with Pembrolizumab showed limited efficacy, underscoring the challenge of applying this strategy across all cancer types [2].

References

Drug Profile and Core Mechanism of Action

BXCL701 (talabostat) is an oral small-molecule inhibitor designed to initiate an immune response within the tumor microenvironment (TME). Its core mechanism involves targeting dipeptidyl peptidases (DPPs), primarily DPP8 and DPP9. Inhibition of these enzymes triggers the NLRP3 inflammasome in monocytes and macrophages, leading to pyroptosis (a form of inflammatory cell death). This process results in the release of pro-inflammatory cytokines, such as IL-18 and IL-1β, which help bridge the innate and adaptive immune systems [1].

By inflaming the TME, BXCL701 is theorized to convert immunologically "cold" tumors (characterized by a lack of T-cell infiltration) into "hot" tumors, making them more susceptible to attack by the adaptive immune system and augmenting the activity of co-administered immunotherapies like pembrolizumab (an anti-PD-1 antibody) [2] [3] [1].

The diagram below illustrates this proposed mechanism and its integration with checkpoint inhibitor therapy.

Diagram: Proposed mechanism of BXCL701-mediated innate immune activation and synergy with checkpoint inhibition.

Clinical Trial Designs and Key Parameters

Clinical development of BXCL701 focuses on combination therapy for aggressive cancers. The table below summarizes the design of key recent trials.

| Trial Identifier / Name | Phase | Patient Population | Treatment Regimen | Primary Endpoint(s) |

|---|---|---|---|---|

| EXPEL PANC (NCT05558982) [4] | Phase 2 | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC), 2nd-line [4] | BXCL701 (0.2→0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [4] | Progression-Free Survival at 18 weeks (PFS18) [4] |

| NCT03910660 [1] | Phase 1b/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy [1] | BXCL701 (0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [1] | Composite Response (RECIST, PSA50, CTC conversion) [3] |

| SCNC Development Program [2] | Phase 2 | Small Cell Neuroendocrine Prostate Cancer (SCNC), post-chemotherapy [2] | BXCL701 + a Checkpoint Inhibitor (regimen as above) [2] [1] | Facilitated development path under FDA Fast Track designation [2] |

Efficacy and Safety Data from Clinical Trials

Preliminary data from ongoing trials demonstrate clinical activity in notoriously difficult-to-treat cancers.

| Cancer Type / Trial | Key Efficacy Findings | Key Safety Findings |

|---|

| Pancreatic Cancer (EXPEL PANC) [4] | - PFS18: 25% (4/16 pts) [4]

- ORR: 17% Partial Response (3/18 pts) [4]

- DCR: 39% (7/18 pts with PR or SD) [4]

- Median PFS: 2.3 months [4] | No new safety signals. Adverse events consistent with known profiles of BXCL701 and pembrolizumab [4] [5]. | | Prostate Cancer (SCNC) [3] | - Composite Response: 25% (7/28 pts) [3]

- RECIST ORR: 20% (5/25 pts with PR) [3]

- DCR: 48% (12/25 pts) [3]

- Median DoR: 6+ months [3] | Manageable profile. Serious AEs possibly related: 18% (6/34 pts). No evidence that BXCL701 potentiates immune-related AEs [3]. |

Detailed Experimental Protocol

For a deeper understanding of the clinical evaluation, here is the detailed methodology from the EXPEL PANC Phase II trial (NCT05558982) [4].

- 1. Study Design: Open-label, single-arm, Simon's two-stage Phase II trial.

- 2. Patient Population:

- Key Inclusion: Histologically confirmed metastatic Pancreatic Ductal Adenocarcinoma (PDAC); progression on first-line chemotherapy; measurable disease per RECIST 1.1.

- Key Exclusion: Prior therapy with an immune checkpoint inhibitor; evidence of microsatellite instability (MSI-H) [4].

- 3. Treatment Regimen (21-day cycles):

- BXCL701: Administered orally.

- Cycle 1: 0.2 mg twice daily (BID) on Days 1-7, then 0.3 mg BID on Days 8-14.

- Subsequent Cycles: 0.3 mg BID on Days 1-14.

- Pembrolizumab: 200 mg administered intravenously on Day 1 of each cycle [4].

- BXCL701: Administered orally.

- 4. Endpoint Assessment:

- Efficacy: Tumor assessments via CT/MRI performed regularly per protocol. Primary endpoint is progression-free survival at 18 weeks (PFS18). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR) [4].

- Safety: Monitored throughout the study via adverse events, laboratory tests, and physical examinations [4] [5].

- 5. Biomarker Analysis:

- Sample Collection: Paired tumor biopsies (baseline and on-treatment) are collected.

- Analytical Methods: Biopsies are analyzed to investigate changes in the tumor microenvironment and identify potential predictive biomarkers (e.g., DPP9 overexpression). Serum cytokines (e.g., IL-18) are monitored as pharmacodynamic markers of innate immune activation [4] [3] [1].

Future Research and Development Path

The clinical development of BXCL701 is advancing on several fronts:

- Strategic Planning: BioXcel Therapeutics is exploring strategic options for its immuno-oncology subsidiary, OnkosXcel, and planning further discussions with the FDA to define the registration path for BXCL701 in SCNC [2].

- Biomarker Discovery: Ongoing analyses aim to validate DPP9 overexpression as a predictive biomarker for patient response, which could refine future patient selection [3].

- Broader Application: The underlying strategy of activating innate immunity to overcome resistance in "cold" tumors suggests potential applicability in a range of other solid tumors beyond prostate and pancreatic cancers [2] [6].

References

- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 2. BioXcel Therapeutics Receives FDA Fast Track ... [ir.bioxceltherapeutics.com]

- 3. BioXcel Therapeutics Announces Positive Full Data from ... [drug-dev.com]

- 4. ESMO GI 2025 Highlights: BXCL701 + Pembrolizumab in ... [oncodaily.com]

- 5. Dr Weinberg on the Efficacy of BXCL701 Plus ... [onclive.com]

- 6. BioXcel Therapeutics to Present BXCL Clinical Data at the Society... 701 [einpresswire.com]

Comprehensive Technical Guide: Fibroblast Activation Protein Inhibition Mechanisms and Applications

Then, I will now begin writing the main body of the report.

Introduction to Fibroblast Activation Protein Biology and Significance

Fibroblast activation protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP4) family of serine proteases, sharing approximately 52% identity at the protein level with DPP4 [1]. This 760-amino acid protein features a short cytoplasmic tail (6 amino acids), a transmembrane domain (20 amino acids), and a large extracellular domain (734 amino acids) that contains the catalytic site [2]. The extracellular domain consists of an eight-bladed β-propeller domain that plays a structural role and an α/β-hydrolase domain that houses the catalytic triad responsible for its enzymatic activity [3] [4]. This catalytic triad comprises serine (S624), aspartate (D702), and histidine (H734), which work in concert to catalyze the hydrolysis of peptide bonds [3] [4].

FAP exhibits dual enzymatic activity, functioning as both a dipeptidyl peptidase and an endopeptidase. The dipeptidyl peptidase activity cleaves N-terminal Pro-X bonds (where X is any amino acid except proline or hydroxyproline) from substrates such as neuropeptide Y and brain natriuretic peptide [3] [4]. More uniquely, FAP demonstrates endopeptidase activity against Gly-Pro-X sequences in denatured proteins such as collagen types I and III after their initial breakdown by matrix metalloproteinases [3] [4]. This dual functionality enables FAP to play a critical role in extracellular matrix (ECM) remodeling, a process fundamental to tumor progression, fibrosis, and tissue repair [1] [3]. Additional substrates include α2-antiplasmin (enhancing its inhibition of plasmin and promoting scar formation) and fibroblast growth factor 21 (FGF21), impacting glucose and lipid metabolism [3] [4].

The expression pattern of FAP makes it an attractive therapeutic target. In healthy adults, FAP expression is generally restricted with minimal presence in most normal tissues, though it is detectable in certain locations including the uterus, cervix, placenta, and skin [1] [3]. However, FAP is significantly upregulated in activated fibroblasts under pathological conditions. It is overexpressed in cancer-associated fibroblasts (CAFs) found in more than 90% of epithelial cancers [1] [5] [2] and is also present in benign conditions involving tissue remodeling such as wound healing, fibrosis, arthritis, and atherosclerotic plaques [1] [3] [4]. This selective expression profile, combined with its enzymatic activity and location on the cell surface, positions FAP as a promising target for molecular imaging and therapeutic interventions across a spectrum of diseases.

FAP Inhibitor Development and Structure-Activity Relationships

Historical Progression of FAP-Targeted Compounds

The development of FAP inhibitors has followed an evolutionary trajectory from non-selective compounds to highly specific therapeutic agents. Early attempts to target FAP utilized boronic acid-based inhibitors such as MIP-1232, which demonstrated limited clinical utility due to similar binding affinity in both pathological and normal tissues, resulting in insufficient imaging resolution [1] [5]. Similarly, the phase II trials of talabostat, a broader spectrum dipeptidyl peptidase inhibitor, failed to demonstrate beneficial clinical effects either as monotherapy or in combination regimens [5]. A significant breakthrough came in 2010 when Tsai's team developed a series of compounds optimized from non-selective DPPIV inhibitors, successfully identifying dipeptide-derived carbonitrile as a selective FAP inhibitor [5]. This foundational work established the core scaffold for subsequent FAP inhibitor development.

The structural optimization continued in 2012 with Ryabtsova's team, which investigated the effects of N-acyl groups and structural modifications of the 2-cyanopyrrolidine residue on FAP selectivity [5]. Their work produced Compound 10, which featured a naphthalene ring scaffold connected to an N-acylated Gly-(2-cyano)pyrrolidine structure and exhibited high selectivity for FAP with minimal affinity for other dipeptidyl peptidases [5]. This compound served as the structural foundation for subsequent FAP inhibitor development. In 2013, Jansen's team further optimized this scaffold by substituting nitrogen at different positions in the naphthalene ring to influence electron cloud density and enhance binding affinity [5]. These efforts yielded compounds with FAP affinity increasing from micromolar to nanomolar levels, including Compound 7 which features an N-(4-quinolinyl)-glycyl structure that would become central to future developments [5].

Quinoline-Based FAPI Tracers and Further Optimization

The most significant advances in FAP inhibitor development came from researchers at the University of Heidelberg, who in 2018 synthesized a family of quinoline-based FAP inhibitors (FAPIs) beginning with FAPI-01 through FAPI-05 [2]. Through systematic chemical modification of the quinoline group of UAMC-1110 (a previously identified FAP-specific compound), they developed inhibitors with superior binding properties and pharmacokinetics [2]. Among these, FAPI-04 demonstrated the most favorable pharmacokinetic profile with higher uptake and prolonged tumor retention up to 3 hours post-injection, making it suitable for clinical imaging applications [2]. Subsequent development yielded FAPI-46 with even enhanced tumor retention and improved tumor-to-background ratios [2]. These compounds incorporated a DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), enabling radiolabeling with diagnostic isotopes (68Ga, 18F) for PET imaging and therapeutic radionuclides (177Lu, 90Y) for theranostic applications [1] [2].

Recent innovations have focused on addressing the relatively rapid tumor washout observed with early FAPI compounds. Two primary strategies have emerged: the development of albumin-binding conjugates and the creation of dimeric or multivalent compounds [1] [5]. Albumin-binding FAPI tracers such as 68Ga-Alb-FAPtp-01 demonstrate prolonged blood circulation time, resulting in increased tumor uptake and improved tumor-to-background ratios over time [1]. Alternatively, dimeric compounds like DOTAGA.(SA.FAPi)2 leverage multivalency effects to enhance avidity and cellular retention [2]. Beyond small-molecule inhibitors, alternative targeting modalities have also been explored, including cyclic peptide-based agents such as FAP-2286, which demonstrates high FAP affinity and low off-target activity [2], and OncoFAP, an ultra-high affinity small organic ligand developed for therapeutic applications [2].

Table 1: Evolution of Key FAP-Targeted Compounds

| Compound | Chemical Class | Key Features | Affinity/IC50 | Clinical Applications |

|---|---|---|---|---|

| Talabostat | Boronic acid derivative | Broad DPP inhibition, non-selective | N/A | Phase II trials (failed) |

| Compound 10 | Dipeptide-derived carbonitrile | Naphthalene ring scaffold | High selectivity | Preclinical foundation |

| UAMC-1110 | Quinoline-based | Specific FAP inhibition | ~100 nM | Preclinical prototype |

| FAPI-04 | Quinoline-based with DOTA | Favorable pharmacokinetics | Low nM | 68Ga-PET imaging |

| FAPI-46 | Quinoline-based with DOTA | Enhanced tumor retention | Low nM | 68Ga-PET imaging |

| FAPI-74 | Quinoline-based with DOTA | 18F-labeling capability | Low nM | 18F-PET imaging |

| FAP-2286 | Cyclic peptide | Peptide-based motif | High affinity | Imaging and therapy (phase I) |

| OncoFAP | Small organic ligand | Ultra-high affinity | Sub-nM | Therapeutic applications |

FAP Inhibition Mechanisms and Radiopharmaceutical Engineering

Molecular Basis of FAP Inhibition

The inhibition mechanism of FAP-targeting compounds revolves around their interaction with the catalytic site of the enzyme. Quinoline-based FAPI molecules function as competitive inhibitors that bind with high affinity to the active site of FAP, blocking its enzymatic activity [2]. The molecular structure of these inhibitors typically consists of three key components: a quinoline-based targeting moiety that specifically interacts with FAP's catalytic domain, a linker region of varying length and composition that influences pharmacokinetic properties, and a chelator component (typically DOTA or DOTAGA) that enables complexation with diagnostic or therapeutic radionuclides [5] [2]. The quinoline group precisely fits into the hydrophobic pocket of FAP's active site, forming multiple hydrogen bonds and van der Waals interactions that confer both high affinity and specificity [5].

The structural optimization of FAPI compounds has focused on enhancing target binding while minimizing off-target interactions, particularly with the closely related DPP4 enzyme. Critical modifications include specific substitutions on the quinoline ring that optimize electron distribution and steric fit within the FAP active site [5]. Additionally, the length and flexibility of the linker region significantly impact binding kinetics and internalization efficiency [5]. Upon binding to membrane-bound FAP, FAPI compounds undergo cellular internalization, a process that traps the radioligand within the cell and enhances imaging signal retention and therapeutic efficacy [2]. This internalization process is particularly important for therapeutic applications where prolonged intracellular residence of radionuclides increases radiation dose to target cells.

The enzymatic consequences of FAP inhibition extend beyond simple target occupancy. Preclinical studies demonstrate that FAP inhibition impacts multiple oncogenic processes including reduction of cancer cell proliferation and invasion, inhibition of angiogenesis, and modulation of immune cell function within the tumor microenvironment [5] [6]. In aggressive thyroid cancer models, FAP inhibition disrupted the FN1-TGF-β axis, reducing metastatic potential and altering immune checkpoint molecule expression [6]. Similarly, in co-culture systems, FAP inhibition reversed immune suppressive CAF subtypes, enhancing T cell infiltration and function [5] [6]. These pleiotropic effects suggest that FAP inhibitors exert anti-tumor activity through both direct enzymatic inhibition and broader modulation of the tumor microenvironment.

Radiopharmaceutical Engineering and Theranostic Applications

The theranostic approach in nuclear medicine involves using closely related compounds for both diagnostic imaging and targeted radiotherapy. FAPI-based radiopharmaceuticals are particularly well-suited for this paradigm due to their modular structure that allows straightforward incorporation of various radionuclides [1] [2]. For diagnostic applications, FAPI compounds are typically labeled with positron-emitting isotopes such as 68Ga (for PET/CT) or 99mTc (for SPECT/CT), while therapeutic applications employ beta-emitting isotopes such as 177Lu or 90Y [1] [2]. The universal DOTA chelator attached to FAPI ligands enables facile switching between diagnostic and therapeutic radionuclides without significantly altering the targeting properties [1].

The pharmacokinetic profile of FAPI radiopharmaceuticals presents both advantages and challenges. These compounds typically demonstrate rapid tumor targeting (within 10-30 minutes post-injection), high tumor-to-background ratios, and primarily renal clearance with low background activity in most normal organs [1] [2]. However, the relatively rapid tumor washout observed with early FAPI variants presents a challenge for therapeutic applications that require prolonged tumor exposure to radiation [5]. To address this limitation, several engineering strategies have been employed:

- Albumin-binding moieties: Incorporation of albumin-binding groups such as ibuprofen or truncated Evans blue derivatives increases circulation half-life and tumor exposure [1] [5].

- Multivalent constructs: Dimeric or trimeric FAPI compounds enhance avidity through multivalent binding effects, improving tumor retention [2].

- Linker optimization: Systematic modification of linker length, flexibility, and composition balances binding affinity with pharmacokinetic properties [5].

- Alternative radionuclides: Use of isotopes with longer physical half-lives (e.g., 64Cu) better matches the biological half-life of FAPI compounds in tumors [5].

The following diagram illustrates the molecular mechanisms of FAP inhibition and its downstream consequences in the tumor microenvironment:

Diagram 1: FAP Inhibition Mechanisms in Tumor Microenvironment. FAPI compounds bind to FAP's catalytic site, inhibiting its enzymatic activities including ECM remodeling, TGF-β activation, FN1 cleavage, and angiogenesis promotion, ultimately reducing tumor invasion and immune suppression.

Experimental Methodologies for FAPI Evaluation

Preclinical Assessment Protocols

Comprehensive evaluation of FAPI compounds requires a multidisciplinary approach integrating biochemical, cellular, and in vivo methodologies. The initial screening typically involves enzyme inhibition assays to determine inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against purified FAP protein, with parallel testing against related proteases (particularly DPP4 and PREP) to establish selectivity profiles [5]. These assays employ fluorogenic substrates such as Z-Gly-Pro-AMC to quantify FAP activity in the presence of varying inhibitor concentrations [5]. Following biochemical characterization, cellular binding studies evaluate FAPI interactions with FAP-expressing cells. These experiments quantify binding affinity (Kd), internalization rates, and specificity using competition assays with unlabeled FAPI compounds [2] [6]. Flow cytometry and confocal microscopy techniques visualize cellular uptake and subcellular localization, often employing fluorescently labeled FAPI derivatives [6].

For in vivo assessment, biodistribution studies in tumor-bearing animal models provide critical pharmacokinetic data including tumor uptake, clearance rates, and organ distribution [5] [7]. These experiments typically involve administration of radiolabeled FAPI compounds followed by euthanasia at multiple time points (e.g., 1, 3, 6, and 24 hours post-injection) with subsequent gamma counting of harvested tissues and tumors [7]. Small animal PET/CT imaging enables longitudinal monitoring of tumor targeting and retention in the same animals, reducing inter-subject variability and allowing more comprehensive pharmacokinetic modeling [7]. For therapeutic evaluation, efficacy studies in appropriate disease models assess tumor growth inhibition, survival prolongation, and pathologic responses to FAPI-based radioligand therapy [5]. These studies often include detailed histopathological analysis of harvested tumors using FAP immunohistochemistry, Masson's trichrome staining for collagen deposition, and immunofluorescence co-staining for FAP and relevant biomarkers [7] [6].

Clinical Translation and Validation

The transition from preclinical evaluation to clinical application requires carefully designed clinical trials that establish safety, dosimetry, and diagnostic performance. Initial first-in-human studies typically focus on biodistribution characterization and radiation dosimetry in healthy volunteers or patient populations [1] [2]. These studies employ whole-body PET/CT scanning at multiple time points (e.g., 10 min, 1 h, 3 h post-injection) to quantify uptake in normal organs and calculate absorbed radiation doses using OLINDA/EXM software [2]. Subsequent proof-of-concept studies in specific cancer types evaluate the detection rate of FAPI-PET compared to standard imaging modalities (particularly 18F-FDG PET/CT) and validate findings against histopathological reference standards when available [2] [8].

For clinical validation of FAPI-based therapeutics, phase II/III trials employ rigorous endpoint assessment including objective response rates (according to RECIST criteria), progression-free survival, overall survival, and quality of life measures [5]. These studies often incorporate correlative biomarker analyses such as circulating FAP levels, immunohistochemical FAP expression in tumor biopsies, and transcriptomic profiling to identify potential predictors of treatment response [6]. Standardized imaging protocols and interpretation criteria are essential for multi-center trials; the recently proposed FAP reporting and data system (FAP-RADS version 1.0) provides a structured framework for consistent image interpretation across different institutions and FAPI tracers [9]. This 5-point scoring system assesses the likelihood of malignancy based on lesion imaging characteristics without relying on fixed SUV thresholds, making it adaptable to different FAPI ligands with varying pharmacokinetics [9].

Table 2: Key Experimental Assays for FAPI Compound Evaluation

| Assessment Level | Experimental Method | Key Parameters Measured | Typical Output Metrics |

|---|---|---|---|

| Biochemical | Enzyme inhibition assay | Inhibitory potency, selectivity | IC50, Ki, selectivity ratio |

| Cellular | Saturation binding assay | Binding affinity, receptor density | Kd, Bmax |

| Cellular | Internalization assay | Cellular uptake, retention | % internalized/time |

| In vivo | Biodistribution study | Organ uptake, clearance | %ID/g, tumor-to-background ratios |

| In vivo | Small animal PET/CT | Spatial distribution, kinetics | SUVmax, SUVmean, TBR |

| In vivo | Therapeutic efficacy | Tumor growth inhibition, survival | Tumor volume, survival time |

| Histological | Immunohistochemistry | Target expression, localization | FAP staining intensity, distribution |

| Clinical | PET/CT in patients | Detection rate, lesion contrast | SUV, detection sensitivity/specificity |

Clinical Translation and Applications

Oncological Applications

FAPI-PET imaging has demonstrated particular value in cancers with prominent desmoplastic stroma such as pancreatic ductal adenocarcinoma, where CAFs can constitute up to 90% of the tumor mass [1] [2]. In pancreatic cancer, FAPI-PET shows superior tumor delineation and detection of small peritoneal metastases compared to 18F-FDG PET, potentially impacting surgical planning and disease management [2]. Similarly, in hepatocellular carcinoma, FAPI-PET demonstrates high detection rates for primary lesions while overcoming the limitation of high background liver uptake that plagues 18F-FDG PET [2]. The ability to visualize intrahepatic tumors with high contrast makes FAPI-PET particularly valuable for assessing treatment response and detecting recurrence in this malignancy.

In central nervous system tumors, FAPI-PET addresses the fundamental limitation of 18F-FDG PET in neuro-oncology: the high physiological glucose metabolism of normal brain parenchyma that obscures tumor detection [1]. Studies in glioma patients have demonstrated clear tumor delineation with 68Ga-FAPI-PET, especially in IDH-wildtype glioblastomas and high-grade IDH-mutant gliomas, due to elevated tracer uptake in tumor tissue against low background activity in healthy brain [1]. This suggests potential applications for non-invasive grading, treatment planning, and response assessment in neuro-oncology [1]. For genitourinary malignancies, FAPI-PET shows promise in detecting both local and metastatic disease, including challenging cases such as prostate-specific membrane antigen (PSMA)-negative prostate cancer [8]. However, limitations exist due to physiological urinary excretion of most FAPI tracers, which can hinder visualization of primary lesions in the bladder and upper urinary tract [8].

Beyond diagnostic applications, FAPI-based therapeutic approaches have entered clinical investigation. Early experiences with 177Lu-labeled FAPI compounds in advanced-stage cancer patients have demonstrated encouraging outcomes in pain management and quality of life improvements [5]. The pan-tumoral expression of FAP makes FAPI-based radioligand therapy potentially applicable to a wide range of malignancies, potentially addressing therapeutic resistance that develops through tumor cell-centric mechanisms [5]. Combination strategies pairing FAPI-based therapeutics with other treatment modalities such as chemotherapy, immunotherapy, and external beam radiotherapy are currently under investigation to enhance antitumor efficacy [5] [6].

Non-Oncological Applications and Future Directions

The application of FAPI-PET extends beyond oncology to various benign conditions characterized by tissue remodeling. In cardiovascular diseases, FAPI-PET visualizes fibroblast activation in myocardial infarction, atherosclerosis, and pulmonary arterial hypertension [3] [7]. A recent study in pulmonary arterial hypertension patients demonstrated that 18F-FAPI uptake in the myocardium and pulmonary arteries correlated with clinical parameters of disease severity, suggesting potential for non-invasive monitoring of disease progression and treatment response [7]. In inflammatory and fibrotic conditions, FAPI-PET shows increased uptake in rheumatoid arthritis and osteoarthritis joints, Crohn's disease strictures, liver fibrosis, and IgG4-related disease [3] [4]. This application potentially enables whole-body assessment of disease activity in multifocal fibrotic disorders, addressing a significant limitation of current imaging modalities.

The future development of FAPI-based agents will likely focus on several key areas. Nover generation compounds with optimized pharmacokinetics aim to improve tumor retention for therapeutic applications while maintaining favorable biodistribution for imaging [5] [2]. The exploration of combination therapies represents another promising direction, particularly pairing FAPI-based radioligand therapy with immune checkpoint inhibitors to modulate the tumor microenvironment and enhance antitumor immunity [5] [6]. Additionally, the development of standardized interpretation criteria such as FAP-RADS will be crucial for consistent implementation in clinical practice and multicenter trials [9]. As our understanding of FAP biology deepens, particularly regarding the heterogeneity of CAF subpopulations and context-dependent functions, more refined targeting strategies may emerge to selectively address specific CAF subtypes with distinct functional roles in disease progression [3] [4].

The following diagram illustrates the clinical development pathway for FAPI-based radiopharmaceuticals:

Diagram 2: Clinical Development Pathway for FAPI Radiopharmaceuticals. The pipeline spans from initial discovery through structural optimization, preclinical evaluation, and phased clinical trials to eventual regulatory approval and routine clinical implementation.

Conclusion

References

- 1. Clinical summary of fibroblast activation protein inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical applications of fibroblast activation protein inhibitor ... [nature.com]

- 3. Fibroblast activation protein and the tumour ... [frontiersin.org]

- 4. Fibroblast activation protein and the tumour ... [pmc.ncbi.nlm.nih.gov]

- 5. development and application of fibroblast activation protein ... [pmc.ncbi.nlm.nih.gov]

- 6. Fibroblast activation protein (FAP)-mediated promotion of ... [translational-medicine.biomedcentral.com]

- 7. Targeting Fibroblast Activation Protein for Molecular Imaging ... [jnm.snmjournals.org]

- 8. A Systematic Review on the Diagnostic Value of Fibroblast ... [jnm.snmjournals.org]

- 9. A Structured Reporting System for Fibroblast-Activation ... [jnm.snmjournals.org]

Drug Profile and Mechanism of Action

Talabostat is an orally active inhibitor of several dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP) [1] [2] [3]. It possesses a unique dual mechanism of action, engaging both direct anti-tumor activity and immune system stimulation [2].

- Immunostimulation via Pyroptosis: The primary immunostimulatory mechanism is triggered by the simultaneous inhibition of DPP8 and DPP9. This inhibition initiates a pro-inflammatory form of programmed cell death called pyroptosis in monocytes and macrophages [3]. The process is dependent on pro-caspase-1 and the cleavage of gasdermin D (GSDMD), but occurs independently of the canonical inflammasome adaptor ASC [3]. This pyroptosis leads to the release of inflammatory cytokines and engenders a tumor-specific host immune response [2] [3].

- Direct Anti-tumor and FAP Inhibition: Talabostat also acts as a specific inhibitor of tumor-associated FAP, which is implicated in tumorigenesis and tumor stromal remodeling [2] [4].

The following diagram illustrates the mechanism of Talabostat-induced pyroptosis:

Preclinical and Clinical Trial Summary

The translational journey of Talabostat from preclinical findings to clinical trials has yielded mixed results. The table below summarizes key quantitative data from clinical studies:

| Trial Phase / Focus | Key Efficacy Findings | Key Safety Findings | References |

|---|---|---|---|

| Phase 2 (2025): Advanced Solid Tumors (Talabostat + Pembrolizumab) | Disease Control Rate: 47% (9/19 pts); Best Response: Stable Disease (9 pts), Unconfirmed Partial Response (1 pt, Endometrial Ca); Median PFS: 2.7 mo; Median OS: 20.5 mo [1] [5] | Most Common Toxicity: Hypotension (22.6%); Grade 4 DLT: Hypotension (1 pt); Other Toxicities (6.5% each): Fatigue, diarrhea, rash, thrombocytopenia, vomiting, syncope [1] | [1] [5] |

| Phase 1 (Pediatric): Relapsed/Refractory Solid Tumors | Achieved >98% serum DPP4 inhibition 1-hour post-dose at 100-600 μg/m² [4] | No talabostat-related dose-limiting toxicities observed [4] | [4] |